Mtset
CAS No.: 91774-25-3
Cat. No.: VC20762870
Molecular Formula: C6H16BrNO2S2
Molecular Weight: 278.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 91774-25-3 |
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Molecular Formula | C6H16BrNO2S2 |
Molecular Weight | 278.2 g/mol |
IUPAC Name | trimethyl(2-methylsulfonylsulfanylethyl)azanium;bromide |
Standard InChI | InChI=1S/C6H16NO2S2.BrH/c1-7(2,3)5-6-10-11(4,8)9;/h5-6H2,1-4H3;1H/q+1;/p-1 |
Standard InChI Key | DZWJBKUVHJSHAR-UHFFFAOYSA-M |
SMILES | C[N+](C)(C)CCSS(=O)(=O)C.[Br-] |
Canonical SMILES | C[N+](C)(C)CCSS(=O)(=O)C.[Br-] |
Mtset, or 2-(Trimethylammonium)ethyl methanethiosulfonate, is a positively charged reagent classified as a methanethiosulfonate (MTS) compound. It is primarily utilized in biochemical research for modifying cysteine residues in proteins. This modification can significantly influence the structure and function of various proteins, particularly membrane proteins and ion channels.
Applications of Mtset
Mtset is predominantly used in protein chemistry and molecular biology for the following purposes:
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Cysteine Modification: Mtset reacts with thiol groups in cysteine residues, leading to the formation of disulfide bonds or other modifications that can alter protein functionality.
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Studying Protein Dynamics: By modifying specific cysteine residues, researchers can investigate the dynamics of protein folding, stability, and interactions.
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Ion Channel Research: Mtset has been extensively studied for its effects on ion channels, particularly sodium channels. It can stabilize certain conformations of these channels, providing insights into their mechanisms of action.
Research Findings
Several studies have highlighted the effects of Mtset on ion channels:
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A study demonstrated that the application of Mtset to specific cysteine mutants in sodium channels resulted in reduced peak sodium currents and hyperpolarizing shifts in steady-state inactivation. This suggests that Mtset can stabilize the fast-inactivated state of sodium channels, influencing their recovery kinetics .
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Another research indicated that the presence of Mtset led to slower recovery from inactivation for certain mutants, which was quantified by measuring recovery time constants .
Effects on Sodium Channels
The following table summarizes key findings from experiments involving Mtset and sodium channel modifications:
Mutation | Condition | Peak Current (pA) | Recovery Time Constant (ms) |
---|---|---|---|
Wild-type | Control | 29.1 ± 3.6 | 3.8 |
Wild-type | With Mtset | -125.1 ± 2.0 | 12.6 |
Y1767C | Control | 21.6 ± 2.6 | 2.4 |
Y1767C | With Mtset | -120.3 ± 1.8 | 5.1 |
This data illustrates how Mtset application alters both peak current measurements and recovery kinetics across different sodium channel mutants.
Mechanism of Action
The mechanism by which Mtset modifies cysteine residues involves nucleophilic attack by the thiol group on the electrophilic sulfur atom in the methanethiosulfonate group, resulting in a stable thioether bond formation .
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